molecular formula Br6H4OPt B3421012 hexabromoplatinum(2-);hydron;hydrate CAS No. 207386-85-4

hexabromoplatinum(2-);hydron;hydrate

Cat. No.: B3421012
CAS No.: 207386-85-4
M. Wt: 694.5 g/mol
InChI Key: YTNOPOJYUCYUMR-UHFFFAOYSA-J
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Description

Hexabromoplatinum(2−); hydron; hydrate is a platinum(IV) coordination complex with the general formula H₂[PtBr₆]·nH₂O, where the hexabromoplatinate(2−) anion ([PtBr₆]²⁻) is associated with hydron (H⁺) and water molecules in a hydrated structure. This compound is structurally analogous to the well-characterized chloroplatinic acid hexahydrate (H₂[PtCl₆]·6H₂O) but substitutes chlorine with bromine ligands. Its applications are less documented compared to its chloride counterpart, but it may serve as a precursor in catalysis or materials science due to the redox activity of platinum and the larger ionic radius of bromine, which could influence reactivity and solubility .

Properties

IUPAC Name

hexabromoplatinum(2-);hydron;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6BrH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNOPOJYUCYUMR-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].O.Br[Pt-2](Br)(Br)(Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br6H4OPt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207386-85-4
Record name Dihydrogen hexabromoplatinate hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexabromoplatinum(2-);hydron;hydrate can be synthesized through the reaction of platinum with bromine in the presence of water. The reaction typically involves dissolving platinum in hydrobromic acid, followed by the addition of bromine to form the hexabromoplatinate complex. The resulting solution is then evaporated to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process is carefully controlled to ensure high purity and yield. The compound is often produced in bulk quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Hexabromoplatinum(2-);hydron;hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.

    Reduction: It can be reduced to form lower oxidation state platinum compounds.

    Substitution: The bromine atoms in the compound can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligands such as ammonia or phosphines can be used to replace the bromine atoms.

Major Products Formed

    Oxidation: Higher oxidation state platinum compounds.

    Reduction: Lower oxidation state platinum compounds.

    Substitution: Platinum complexes with different ligands.

Scientific Research Applications

Hexabromoplatinum(2-);hydron;hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various platinum complexes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in cancer treatment due to its platinum content.

    Industry: Used in catalysis and other industrial processes

Mechanism of Action

The mechanism of action of hexabromoplatinum(2-);hydron;hydrate involves its interaction with molecular targets such as DNA and proteins. The compound can form complexes with these biomolecules, leading to various biological effects. The pathways involved in its action include the formation of platinum-DNA adducts, which can interfere with DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Platinum Halide Complexes

Structural and Bonding Characteristics

Key structural differences arise from the halogen ligand (Cl, Br, I) and hydration state. Bond lengths and angles vary significantly:

Property [PtCl₆]²⁻ (Chloroplatinate) [PtBr₆]²⁻ (Bromoplatinate)* [PtI₆]²⁻ (Iodoplatinate)
Avg. Pt–X bond length ~2.31 Å (terminal Cl) ~2.45 Å (estimated) ~2.67 Å (terminal I)
Crystal system Cubic Cubic (inferred) Orthorhombic
Hydration state Hexahydrate (H₂O·6) Likely hexahydrate Variable (depends on synthesis)

Physical and Chemical Properties

Property H₂[PtCl₆]·6H₂O H₂[PtBr₆]·nH₂O* Na₂[PtI₆]·6H₂O
Molecular weight 517.90 g/mol ~713.28 g/mol (estimated) 561.87 g/mol (Na salt)
Melting point 60°C Likely lower (weaker H-bonding) 100°C (decomposes)
Solubility in water Very high (>500 g/L) Moderate (estimated) Low (<50 g/L)
Stability Deliquescent Hygroscopic (inferred) Air-stable

*Bromoplatinate’s lower melting point and reduced solubility (vs. chloride) stem from weaker hydrogen bonding and increased ionic size, respectively.

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